![molecular formula C16H26N2O3S B503087 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 321714-20-9](/img/structure/B503087.png)
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Overview
Description
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 was first synthesized in the 1960s and since then, it has been used for various purposes in the field of biochemistry and physiology.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has been used in various scientific research applications, including the study of intracellular calcium signaling, platelet aggregation, and the regulation of ion channels. 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has been found to inhibit the release of calcium from intracellular stores, which is important for the regulation of various cellular processes. 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has also been used in studies of platelet aggregation, where it has been shown to inhibit the aggregation of platelets. Additionally, 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has been used to study the regulation of ion channels, particularly the transient receptor potential (TRP) channels.
Mechanism of Action
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide acts as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which is responsible for the release of calcium from intracellular stores. 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide binds to the IP3 receptor and prevents the release of calcium, which is important for the regulation of various cellular processes.
Biochemical and Physiological Effects:
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. Inhibition of the release of calcium from intracellular stores can lead to a decrease in the activity of various enzymes and signaling pathways. 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has also been shown to inhibit the aggregation of platelets, which is important for the prevention of blood clot formation. Additionally, 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has been found to regulate the activity of ion channels, particularly the TRP channels.
Advantages and Limitations for Lab Experiments
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for the IP3 receptor and its ability to inhibit the release of calcium from intracellular stores. However, 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
There are several future directions for research on 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide. One area of research could focus on the development of more specific inhibitors of the IP3 receptor, which could lead to new therapeutic targets for various diseases. Another area of research could focus on the regulation of TRP channels, which could have implications for the treatment of various diseases, including pain and inflammation. Additionally, further studies could investigate the potential toxicity of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide and the development of safer alternatives for lab experiments.
Synthesis Methods
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can be synthesized by reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-(2-aminoethyl)morpholine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide in its pure form.
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-12-11-13(2)15(4)16(14(12)3)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZRESWTZTRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOCC2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321533 | |
Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196227 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
CAS RN |
321714-20-9 | |
Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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